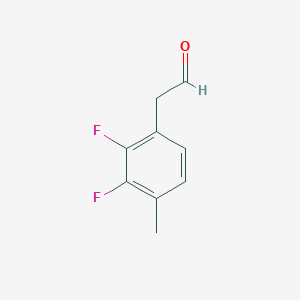

(2,3-Difluoro-4-methylphenyl)acetaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,3-difluoro-4-methylphenyl)acetaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O/c1-6-2-3-7(4-5-12)9(11)8(6)10/h2-3,5H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVQQSICHHUABDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)CC=O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,3 Difluoro 4 Methylphenyl Acetaldehyde

Precursor-Based Synthesis Approaches

These methods commence with a molecule already containing the 2,3-difluoro-4-methylphenyl scaffold. The primary challenge then becomes the introduction and/or modification of a side chain to construct the acetaldehyde (B116499) moiety.

Carbon-Carbon Bond Forming Reactions for Acetaldehyde Moiety Construction

Attaching a two-carbon aldehyde side chain to the 2,3-difluoro-4-methylphenyl ring can be accomplished through several classical organometallic reactions. A common strategy involves the use of a Grignard reagent.

One potential pathway begins with the bromination of 2,3-difluoro-4-methylaniline, followed by diazotization to yield 6-bromo-2,3-difluorotoluene (B1590535) google.com. This aryl bromide can be converted to the corresponding Grignard reagent, (2,3-difluoro-4-methylphenyl)magnesium bromide. Reaction of this nucleophile with an appropriate two-carbon electrophile, such as an epoxide like ethylene (B1197577) oxide, would yield 2-(2,3-difluoro-4-methylphenyl)ethanol. missouri.eduyoutube.com Subsequent oxidation of this primary alcohol provides the target aldehyde.

Another notable method is the Meerwein arylation. thermofisher.comwikipedia.orgnumberanalytics.com This reaction involves the addition of an aryl diazonium salt, which can be prepared from 2,3-difluoro-4-methylaniline, to an electron-deficient alkene. thermofisher.comnumberanalytics.com For instance, reaction with vinyl acetate (B1210297) in the presence of a copper salt could form an intermediate that, upon hydrolysis, yields (2,3-Difluoro-4-methylphenyl)acetaldehyde. wikipedia.org

Table 1: Selected C-C Bond Forming Reactions for Arylacetaldehyde Synthesis

| Reaction Name | Precursors | Key Reagents | Product Type |

|---|---|---|---|

| Grignard Reaction | Aryl Halide (e.g., 6-bromo-2,3-difluorotoluene) | Mg, Ethylene Oxide, then H₃O⁺ | Primary Alcohol |

| Meerwein Arylation | Aryl Diazonium Salt (from corresponding aniline) | Electron-poor alkene (e.g., vinyl acetate), Cu(I) or Cu(II) salt | Arylated Alkene/Derivative |

Functional Group Transformations from Fluorinated Methylphenyl Precursors

Perhaps the most direct routes to this compound involve the functional group transformation of readily available precursors that already possess the required carbon skeleton.

Oxidation of Alcohols: The oxidation of the corresponding primary alcohol, 2-(2,3-difluoro-4-methylphenyl)ethanol, is a highly feasible approach. A variety of oxidizing agents can accomplish this transformation. Reagents like Pyridinium chlorochromate (PCC) are specifically designed for the conversion of primary alcohols to aldehydes while minimizing over-oxidation to the carboxylic acid, a common issue with stronger agents like chromic acid. msu.edu

Reduction of Carboxylic Acid Derivatives: Another common strategy starts with (2,3-difluoro-4-methylphenyl)acetic acid or its derivatives. While the direct reduction of a carboxylic acid to an aldehyde is challenging, it can be achieved. More commonly, the carboxylic acid is first converted to a more reactive derivative, such as an acid chloride or an ester. rsc.orglibretexts.org The reduction of these derivatives to the aldehyde can be accomplished using specific, sterically hindered reducing agents like Diisobutylaluminium hydride (DIBAL-H) or Lithium tri-tert-butoxyaluminum hydride. libretexts.orgncert.nic.in These reagents are less reactive than lithium aluminum hydride (LiAlH₄), which typically reduces esters and acid chlorides all the way to the primary alcohol. libretexts.org

Table 2: Comparison of Functional Group Transformation Methods

| Starting Material | Transformation | Common Reagents | Key Considerations |

|---|---|---|---|

| 2-(2,3-difluoro-4-methylphenyl)ethanol | Oxidation | PCC, Dess-Martin periodinane, Swern oxidation | PCC is selective for aldehydes; avoids over-oxidation to carboxylic acid. msu.edu |

| (2,3-difluoro-4-methylphenyl)acetic acid ester | Reduction | Diisobutylaluminium hydride (DIBAL-H) | Reaction is typically run at low temperatures (e.g., -78 °C) to isolate the aldehyde. libretexts.org |

| (2,3-difluoro-4-methylphenyl)acetyl chloride | Reduction | Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) | The reduced reactivity of the hydride reagent prevents over-reduction to the alcohol. libretexts.org |

Direct and Indirect Fluorination Strategies

These approaches focus on constructing the fluorinated aromatic ring system itself, with the acetaldehyde side chain being introduced either before or after the fluorination steps.

Introduction of Difluoro Motifs into Aromatic Systems

The synthesis of the 2,3-difluoro-4-methylphenyl core is a key challenge. Direct fluorination of toluene (B28343) or phenylacetaldehyde (B1677652) is generally not feasible due to a lack of regioselectivity and the high reactivity of elemental fluorine. byjus.com Therefore, indirect methods are employed.

The Balz-Schiemann reaction is a classic and reliable method for introducing fluorine into an aromatic ring. byjus.comwikipedia.orgchemistrylearner.comjk-sci.comorganic-chemistry.org This process would start with an appropriately substituted aniline (B41778), such as 3-amino-2-fluoro-6-methylaniline or 2-amino-3-fluoro-6-methylaniline. The aniline is converted to its diazonium tetrafluoroborate (B81430) salt, which upon thermal decomposition, expels nitrogen gas and boron trifluoride to yield the aryl fluoride. byjus.comwikipedia.org This reaction can be performed sequentially to introduce both fluorine atoms.

More modern methods include nucleophilic aromatic substitution on highly activated rings. For example, a patent describes the synthesis of 1,2-difluoro-3-methyl-4-nitrobenzene (B1421399) starting from 2,3,4-trifluoronitrobenzene, where one fluorine is displaced by a malonate ester, which is later converted to the methyl group. google.com The nitro group could then be reduced to an amine and converted to the desired acetaldehyde side chain via various synthetic operations.

Stereoselective Fluorination Methodologies

Stereoselective fluorination refers to methods that control the three-dimensional arrangement (stereochemistry) of the fluorine atom being introduced. The target molecule, this compound, is an achiral molecule. The aromatic ring is planar, and there are no stereocenters in the structure. Therefore, stereoselective fluorination methodologies are not applicable to the synthesis of this specific compound, as the placement of the fluorine atoms on the benzene (B151609) ring does not create any chiral centers.

Catalytic Synthesis of Arylacetaldehydes

Catalytic methods offer efficient and atom-economical routes to chemical synthesis. For arylacetaldehydes, two prominent catalytic methods are the Wacker oxidation and hydroformylation.

The Wacker oxidation typically converts terminal alkenes to methyl ketones using a palladium catalyst. rsc.orgnih.gov However, modifications to the Wacker process, for instance by using iron-porphyrin catalysts, have been shown to favor the formation of aldehydes (the anti-Markovnikov product) from styrene (B11656) derivatives. nih.govresearchgate.net This would require the synthesis of the precursor 1-ethenyl-2,3-difluoro-4-methylbenzene.

The hydroformylation reaction adds a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene. rsc.orgrsc.orglibretexts.org Applying this to 1-ethenyl-2,3-difluoro-4-methylbenzene using a suitable catalyst (often rhodium or cobalt-based) could potentially yield a mixture of the branched product, this compound, and its linear isomer. rsc.orglibretexts.orgnih.gov The regioselectivity towards the desired branched aldehyde is a significant challenge and is highly dependent on the catalyst and ligand system employed. rsc.orgrsc.org

Organocatalytic Transformations for Aldehyde Generation

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, presents several potential routes for the synthesis of this compound. A prominent strategy involves the α-arylation of acetaldehyde or its synthetic equivalents.

One such approach is the enantioselective α-arylation of aldehydes, which can be achieved through the combination of copper and organic catalysts with diaryliodonium salts. nih.gov This method is particularly valuable for creating enolizable α-formyl benzylic stereocenters. Another powerful technique is Singly Occupied Molecular Orbital (SOMO) catalysis, which utilizes a chiral secondary amine catalyst. nih.govrsc.org In this method, the aldehyde is converted into a chiral enamine, which then undergoes selective oxidation to form a 3π-electron radical species that can react with an aromatic partner. nih.govrsc.org While these methods have been demonstrated for intramolecular reactions, they lay the groundwork for potential intermolecular variants applicable to the synthesis of this compound.

N-heterocyclic carbenes (NHCs) have also emerged as effective organocatalysts for the C-H bond arylation of aldehydes. nih.gov These catalysts can promote the union of an aldehyde with an electrophilic arylating agent, providing a direct route to α-aryl aldehydes. The application of these general organocatalytic methodologies to the specific synthesis of this compound would likely involve the reaction of an appropriate 2,3-difluoro-4-methylphenyl electrophile with acetaldehyde or a suitable C2 synthon.

| Catalyst System | Arylating Agent | Key Features | Potential Application |

|---|---|---|---|

| Copper/Organic Co-catalyst | Diaryliodonium Salts | Enantioselective construction of α-formyl benzylic stereocenters. nih.gov | Enantioselective synthesis of this compound. |

| Chiral Secondary Amine (SOMO catalysis) | Pendent Electron-Rich Aromatics (intramolecular) | Highly efficient for cyclic α-aryl aldehyde products with high enantiomeric excess. nih.govrsc.org | Potential for development of an intermolecular variant for the target compound. |

| N-Heterocyclic Carbene (NHC) | Diaryliodonium Salts | Direct C-H bond arylation of aldehydes. nih.gov | Direct synthesis from a suitable 2,3-difluoro-4-methylphenyl electrophile. |

Transition-Metal Catalyzed Approaches to this compound

Transition-metal catalysis, particularly with palladium, offers a robust and versatile toolkit for the synthesis of arylacetaldehydes. The α-arylation of carbonyl compounds is a well-established method for forming the crucial aryl-Cα bond. rsc.org

Palladium-catalyzed cross-coupling reactions are central to this approach. The Heck reaction, for instance, involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene, which could be a precursor to the target aldehyde. unive.ityoutube.comresearchgate.net More directly, the palladium-catalyzed α-arylation of aldehydes with aryl halides is a powerful method. epa.gov This reaction can be challenging due to competing side reactions like aldol (B89426) condensation, but optimized catalytic systems, often employing ligands like BINAP, have been developed to achieve high yields. epa.gov

Another promising transition-metal catalyzed route is the iridium-catalyzed arylation of vinylene carbonate with arylboronic acids. nih.govorganic-chemistry.org This method provides a direct, one-step synthesis of arylacetaldehydes. For the synthesis of this compound, this would involve the reaction of 2,3-difluoro-4-methylphenylboronic acid with vinylene carbonate in the presence of an iridium catalyst.

| Catalyst System | Reactants | Reaction Type | Key Features |

|---|---|---|---|

| Pd(OAc)₂/BINAP | Aryl Bromide, Aldehyde | α-Arylation | Forms all-carbon-substituted chiral centers in high yields and enantioselectivities for intramolecular reactions. epa.gov |

| Iridium/Bisphosphine Complex | Arylboronic Acid, Vinylene Carbonate | Hydroarylation | Direct one-step synthesis of arylacetaldehydes. nih.govorganic-chemistry.org |

| Palladium Catalyst | Aryl Halide, Alkene | Heck Reaction | A versatile method for forming carbon-carbon bonds. unive.ityoutube.comresearchgate.net |

Sustainable and Scalable Synthetic Procedures

The development of environmentally benign and scalable synthetic methods is a paramount goal in modern chemistry. For the production of this compound, this involves exploring greener reaction conditions and advanced manufacturing technologies.

Development of Greener Reaction Conditions

A key aspect of green chemistry is the reduction or elimination of hazardous solvents. nih.gov For palladium-catalyzed cross-coupling reactions, which are highly relevant to the synthesis of the target compound, significant progress has been made in using water as a reaction medium. nih.govrsc.org Micellar catalysis, employing "designer" surfactants, enables these reactions to be performed in water, often at room temperature, which also reduces energy consumption. nih.govyoutube.com

The use of recyclable catalysts is another cornerstone of sustainable synthesis. nih.gov For palladium-catalyzed reactions, developing systems where the catalyst can be easily separated from the product and reused minimizes waste and cost. This can be achieved through the use of heterogeneous catalysts or by designing ligands that facilitate catalyst recovery in biphasic systems. nih.gov The selection of biogenic solvents, derived from renewable resources, is also an attractive strategy for reducing the environmental impact of chemical processes. nih.gov

| Green Chemistry Principle | Application in Synthesis | Example/Potential Benefit |

|---|---|---|

| Use of Safer Solvents | Replacing traditional organic solvents with water. | Micellar catalysis allows for palladium-catalyzed cross-couplings in water at room temperature. nih.govyoutube.com |

| Catalysis | Employing recyclable catalysts to reduce waste. | Development of heterogeneous palladium catalysts or specialized ligands for easy catalyst separation. nih.gov |

| Energy Efficiency | Conducting reactions at ambient temperature. | Reduces energy costs and environmental footprint. youtube.com |

| Use of Renewable Feedstocks | Utilizing biogenic solvents. | Decreases reliance on fossil fuels. nih.gov |

Continuous Flow and Mechanochemical Synthetic Routes

For the scalable production of this compound, continuous flow chemistry offers significant advantages over traditional batch processing. nih.gov In a flow system, reactants are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. This often leads to higher yields, improved safety, and easier scalability. Many transition-metal catalyzed reactions, including palladium-catalyzed cross-couplings, have been successfully adapted to flow conditions.

Mechanochemistry, which involves conducting reactions in the solid state with mechanical energy (e.g., ball milling), is an emerging green technology that can eliminate the need for bulk solvents. beilstein-journals.orgrsc.org This solvent-free approach can lead to faster reaction times and different reactivity compared to solution-phase chemistry. The generation of organometallic reagents and subsequent cross-coupling reactions have been demonstrated using mechanochemical methods. rsc.org The synthesis of aryl fluorides has also been achieved through ball milling with a piezoelectric material as a redox catalyst, highlighting the potential of this technique for preparing fluorinated compounds. dtu.dk

| Technology | Key Advantages | Potential Application |

|---|---|---|

| Continuous Flow Chemistry | Precise control, enhanced safety, scalability, higher yields. nih.gov | Adaptation of a transition-metal catalyzed synthesis of the target compound for industrial-scale production. |

| Mechanochemistry | Solvent-free, reduced waste, potentially faster reactions. beilstein-journals.orgrsc.org | A green, solid-state synthesis of this compound from solid precursors. |

In-depth Analysis of this compound Reveals Limited Publicly Available Research

A comprehensive review of scientific literature and chemical databases indicates a notable absence of detailed research on the specific chemical reactivity and mechanistic pathways of the compound this compound. While the fundamental reactivity of the aldehyde functional group is well-established in organic chemistry, specific experimental data, including detailed findings on its behavior in various chemical transformations, remains largely undocumented in publicly accessible sources.

The compound, with the molecular formula C9H8F2O, features a phenylacetaldehyde structure substituted with two fluorine atoms at the 2 and 3 positions and a methyl group at the 4 position of the aromatic ring. While general principles of organic chemistry allow for predictions regarding its reactivity, the lack of specific studies prevents a detailed, evidence-based discussion as outlined in the requested article structure.

General chemical principles suggest that the reactivity of this compound would be governed by its two primary functional components: the aldehyde group and the substituted aromatic ring.

Predicted Reactivity Based on General Principles:

Reactivity at the Aldehyde Carbonyl Group: The aldehyde group is characterized by an electrophilic carbonyl carbon, making it susceptible to nucleophilic addition reactions . Nucleophiles would attack the carbonyl carbon, leading to the formation of a tetrahedral intermediate. The presence of electron-withdrawing fluorine atoms on the aromatic ring is expected to enhance the electrophilicity of the carbonyl carbon, likely increasing its reactivity towards nucleophiles compared to unsubstituted phenylacetaldehyde.

Condensation reactions , which are a cornerstone of aldehyde chemistry, would also be anticipated. These reactions involve the initial nucleophilic addition to the carbonyl group, followed by the elimination of a small molecule, typically water. For instance, condensation with primary or secondary amines would be expected to form imines or enamines, respectively.

Alpha-Carbon Reactivity and Enolate Chemistry: The carbon atom adjacent to the carbonyl group (the α-carbon) possesses acidic protons. In the presence of a suitable base, these protons can be abstracted to form a nucleophilic enolate. This enolate can then participate in a variety of carbon-carbon bond-forming reactions.

Asymmetric Michael additions , a type of conjugate addition, are theoretically possible if the enolate of this compound were to react with an α,β-unsaturated carbonyl compound. Similarly, Aldol and related reactions , where the enolate attacks another aldehyde or ketone, are fundamental transformations for such molecules. These reactions are powerful tools for constructing more complex molecular architectures.

Influence of Fluorine and Methyl Substituents: The electronic properties of the substituents on the benzene ring play a crucial role in modulating the reactivity of the entire molecule. The two fluorine atoms at the ortho and meta positions are strongly electron-withdrawing due to their high electronegativity (inductive effect). This effect would increase the acidity of the α-protons, facilitating enolate formation. Conversely, the methyl group at the para position is weakly electron-donating through hyperconjugation, which might slightly counteract the electron-withdrawing effects of the fluorine atoms. These electronic influences would collectively impact the rates and outcomes of reactions at both the carbonyl group and the α-carbon. Steric hindrance from the ortho-fluoro substituent could also play a role in directing the approach of nucleophiles.

Despite these well-founded theoretical predictions, the absence of specific published research on this compound means that a detailed, data-driven analysis of its chemical behavior, including stereochemical control in its reactions and specific mechanistic investigations, cannot be provided at this time. Further empirical studies are necessary to fully characterize the chemical profile of this particular molecule.

Chemical Reactivity and Mechanistic Investigations of 2,3 Difluoro 4 Methylphenyl Acetaldehyde

Influence of Fluorine and Methyl Substituents on Reaction Pathways

Inductive and Resonance Effects on Electrophilicity and Nucleophilicity

The chemical behavior of (2,3-Difluoro-4-methylphenyl)acetaldehyde is significantly influenced by the electronic properties of its substituents. The interplay of inductive and resonance effects governs the electrophilicity and nucleophilicity of different sites within the molecule.

The two fluorine atoms at the C2 and C3 positions exert a strong electron-withdrawing inductive effect (-I) due to their high electronegativity. This effect decreases the electron density of the aromatic ring, making it less susceptible to electrophilic attack compared to benzene (B151609). Concurrently, the fluorine atoms exhibit a +R (resonance) effect by donating a lone pair of electrons to the pi-system of the ring. However, for halogens, the inductive effect generally outweighs the resonance effect. The cumulative -I effect of the two fluorine atoms significantly enhances the electrophilicity of the aldehydic carbon.

The methyl group at the C4 position has a weak electron-donating inductive effect (+I) and also contributes to electron density through hyperconjugation. This partially counteracts the electron-withdrawing nature of the fluorine atoms.

The acetaldehyde (B116499) moiety itself is a key functional group. The carbonyl carbon is inherently electrophilic due to the polarization of the carbon-oxygen double bond. The oxygen atom, with its lone pairs, can act as a nucleophile or a Brønsted-Lowry base. The alpha-hydrogens on the carbon adjacent to the carbonyl group are acidic and can be removed by a base to form a nucleophilic enolate intermediate. The electron-withdrawing nature of the substituted phenyl ring further increases the electrophilicity of the carbonyl carbon.

| Substituent/Group | Inductive Effect | Resonance Effect | Overall Impact on the Aromatic Ring |

| 2-Fluoro | -I (Electron-withdrawing) | +R (Electron-donating) | Deactivating |

| 3-Fluoro | -I (Electron-withdrawing) | +R (Electron-donating) | Deactivating |

| 4-Methyl | +I (Electron-donating) | Hyperconjugation | Activating |

| Acetaldehyde | -I (Electron-withdrawing) | -R (Electron-withdrawing) | Deactivating |

Ortho-Difluoro and Para-Methyl Directing Effects

In the context of electrophilic aromatic substitution, the existing substituents on the benzene ring dictate the position of incoming electrophiles. Both the fluorine atoms and the methyl group are classified as ortho-, para-directors. masterorganicchemistry.com This is because they can stabilize the arenium ion intermediate formed during the substitution at these positions through resonance or inductive effects.

The two fluorine atoms at positions 2 and 3 will direct incoming electrophiles to their respective ortho and para positions. Similarly, the methyl group at position 4 directs to its ortho and para positions. The acetaldehyde group is a deactivating meta-director. masterorganicchemistry.com

The directing effects of the substituents are summarized below:

2-Fluoro group directs to: C1 (ortho, occupied), C3 (ortho, occupied), and C5 (para).

3-Fluoro group directs to: C2 (ortho, occupied), C4 (ortho, occupied), and C6 (para).

4-Methyl group directs to: C3 (ortho, occupied), C5 (ortho), and C1 (para, occupied).

Considering these directing effects, the C5 and C6 positions are the most likely sites for electrophilic attack. The C5 position is activated by both the 2-fluoro (para) and 4-methyl (ortho) groups. The C6 position is activated by the 3-fluoro group (para). The steric hindrance from the adjacent methyl group might slightly disfavor substitution at C5 compared to C6. However, the combined activating influence at C5 makes it a probable site of reaction.

Radical and Pericyclic Reactions of this compound

Aldehydes can participate in radical reactions, often initiated by light or a radical initiator. The aldehydic hydrogen is susceptible to abstraction, leading to the formation of an acyl radical. This acyl radical can then undergo various subsequent reactions, such as addition to alkenes or decarbonylation. acs.org For this compound, the formation of the corresponding acyl radical could be a key step in certain transformations.

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are not significantly affected by solvent changes or the presence of radical initiators. msu.edu While the aldehyde group itself does not typically participate directly in common pericyclic reactions like Diels-Alder, the substituted phenyl ring could potentially act as a diene or dienophile under specific conditions, although this is less common for aromatic systems due to the high energy cost of disrupting aromaticity. It is more plausible that the molecule could undergo ene reactions if a suitable enophile is present and the reaction is conducted under thermal or photochemical conditions. msu.edu

Investigation of Reaction Mechanisms

Kinetic Isotope Effects and Transition State Analysis

The study of kinetic isotope effects (KIEs) is a powerful tool for elucidating reaction mechanisms by providing information about the rate-determining step and the nature of the transition state. libretexts.org A primary KIE is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step. wikipedia.org For instance, in a reaction involving the cleavage of the C-H bond of the aldehyde group, replacing the hydrogen with deuterium (B1214612) (D) would result in a significantly slower reaction rate (a normal KIE, kH/kD > 1).

Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking or formation. wikipedia.org These effects are generally smaller than primary KIEs and provide insight into changes in hybridization or steric environment at the labeled position during the transition state. For example, studying the KIE for the alpha-hydrogens could reveal information about enolate formation.

Transition state analysis, often aided by computational chemistry, can model the potential energy surface of a reaction. This allows for the theoretical prediction of transition state structures, activation energies, and KIEs, which can then be compared with experimental data to support or refute a proposed mechanism.

Intermediate Identification and Characterization

Reaction intermediates are transient species that are formed in one step of a reaction mechanism and consumed in a subsequent step. youtube.com Their identification and characterization are crucial for understanding the complete reaction pathway. In reactions involving this compound, several types of intermediates could be formed.

In nucleophilic addition reactions to the carbonyl group, a tetrahedral alkoxide intermediate is formed. In base-catalyzed reactions, an enolate intermediate can be generated by deprotonation of an alpha-hydrogen.

Applications of 2,3 Difluoro 4 Methylphenyl Acetaldehyde As a Key Synthetic Intermediate

Construction of Complex Polycyclic and Heterocyclic Frameworks

The reactivity of the aldehyde group in (2,3-Difluoro-4-methylphenyl)acetaldehyde makes it a pivotal component in the synthesis of intricate polycyclic and heterocyclic systems. These structural motifs are at the core of numerous biologically active compounds and advanced materials. The strategic placement of the difluoro and methyl substituents on the phenyl ring can influence the electronic properties and conformational preferences of the resulting larger structures, offering a means to fine-tune their function.

The aldehyde can participate in a variety of cyclization reactions, including intramolecular aldol (B89426) condensations, Pictet-Spengler reactions, and multicomponent reactions, to afford fused ring systems. For instance, its condensation with suitable amine precursors can lead to the formation of substituted tetrahydroisoquinolines, a privileged scaffold in medicinal chemistry. The fluorine atoms can impart unique properties to the target molecules, such as enhanced metabolic stability and increased binding affinity to biological targets.

Precursor for Advanced Fluoroaromatic Building Blocks

This compound serves as a valuable precursor for the synthesis of more elaborate fluoroaromatic building blocks. The aldehyde functionality can be readily transformed into a wide range of other functional groups, thereby expanding its synthetic utility.

Common transformations of the aldehyde group include:

Oxidation to the corresponding carboxylic acid, (2,3-Difluoro-4-methylphenyl)acetic acid.

Reduction to the alcohol, 2-(2,3-Difluoro-4-methylphenyl)ethanol.

Reductive amination to generate various primary, secondary, and tertiary amines.

Wittig and related olefination reactions to form substituted styrenes.

These transformations yield a new set of fluoroaromatic synthons that can be employed in a variety of coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, to construct highly functionalized aromatic and heteroaromatic systems.

Role in the Synthesis of Chiral Molecules

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and agrochemical industries. This compound provides a valuable starting point for the preparation of chiral molecules through several strategic approaches.

Asymmetric Synthesis through Aldehyde Derivatization

The aldehyde group is an ideal handle for asymmetric transformations. The development of catalytic asymmetric nucleophilic additions to aldehydes is a well-established field, allowing for the stereocontrolled formation of chiral secondary alcohols. For example, the asymmetric reduction of the aldehyde or the addition of organometallic reagents in the presence of a chiral catalyst can lead to the formation of enantioenriched alcohols and other chiral derivatives.

A common method for derivatization involves the reaction with a hydrazine, such as 2,4-dinitrophenylhydrazine (2,4-DNPH), to form a stable hydrazone. protocols.io This reaction proceeds in a 1:1 stoichiometric ratio and the resulting product can be quantified using techniques like high-performance liquid chromatography (HPLC). protocols.io This derivatization is crucial for accurately quantifying volatile aldehydes. protocols.io

| Reactant | Reagent | Product | Application |

| This compound | Chiral Reducing Agent | Enantioenriched 2-(2,3-Difluoro-4-methylphenyl)ethanol | Synthesis of chiral ligands and pharmaceuticals |

| This compound | Organometallic Reagent + Chiral Catalyst | Chiral secondary alcohol | Intermediate for complex chiral molecules |

| This compound | 2,4-Dinitrophenylhydrazine | This compound-2,4-DNPH | Quantification and characterization |

Chiral Pool and Auxiliary Strategies

Beyond direct asymmetric catalysis, this compound can be incorporated into chiral molecules using chiral pool or chiral auxiliary strategies. In a chiral pool approach, the aldehyde can be reacted with a readily available enantiopure natural product, such as an amino acid or a carbohydrate, to introduce a stereocenter.

Alternatively, the use of a chiral auxiliary, a molecule that is temporarily incorporated into the substrate to direct a stereoselective reaction, is a powerful strategy. The aldehyde can be condensed with a chiral amine to form a chiral imine, which can then undergo diastereoselective nucleophilic addition. Subsequent removal of the auxiliary reveals the enantioenriched product.

Development of Functionally Diverse Organic Molecules

The unique combination of a reactive aldehyde and a difluoro-methylphenyl moiety makes this compound a valuable starting material for the synthesis of a broad range of functionally diverse organic molecules. The presence of fluorine atoms can significantly alter the physicochemical properties of the final compounds, including their lipophilicity, metabolic stability, and pKa.

This intermediate has found application in the synthesis of:

Agrochemicals: The introduction of fluorine can enhance the efficacy and selectivity of herbicides, insecticides, and fungicides.

Pharmaceuticals: Many modern drugs contain fluorine to improve their pharmacokinetic and pharmacodynamic profiles.

Advanced Materials: Fluoroaromatic compounds are utilized in the development of liquid crystals, polymers, and other functional materials with unique electronic and optical properties.

The versatility of this compound in these diverse applications underscores its importance as a key synthetic intermediate in contemporary organic chemistry.

Advanced Spectroscopic Characterization and Structural Elucidation of 2,3 Difluoro 4 Methylphenyl Acetaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For fluorinated compounds, ¹⁹F NMR adds another layer of structural insight.

A combined analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides a detailed map of the molecule's structure. The chemical shifts (δ) are influenced by the local electronic environment, while spin-spin coupling reveals through-bond connectivity.

¹H NMR: The proton NMR spectrum is expected to show four distinct sets of signals corresponding to the four types of protons in (2,3-Difluoro-4-methylphenyl)acetaldehyde. The aldehydic proton (CHO) would appear significantly downfield (around 9-10 ppm) as a triplet due to coupling with the adjacent methylene (B1212753) protons. The methylene (CH₂) protons would appear as a doublet, coupled to the aldehydic proton. The aromatic region would display complex multiplets for the two non-equivalent aromatic protons, with their splitting patterns influenced by coupling to each other and to the nearby fluorine atoms. The methyl (CH₃) protons would appear as a singlet or a narrow multiplet (due to small H-F coupling) in the upfield region.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom. The carbonyl carbon of the aldehyde is the most deshielded, appearing around 200 ppm. The aromatic carbons would show complex signals between 110-160 ppm, with their chemical shifts and splitting patterns dictated by the strong electronic effects and direct coupling of the attached fluorine atoms (¹JCF) and two-bond coupling (²JCF). rsc.org The methylene and methyl carbons would appear at the upfield end of the spectrum.

¹⁹F NMR: As a spin ½ nucleus with 100% natural abundance, ¹⁹F is a highly sensitive NMR probe. wikipedia.org For this compound, two distinct signals are expected for the two fluorine atoms at positions 2 and 3, as they are in different chemical environments. The chemical shifts are highly sensitive to the electronic environment. wikipedia.orgresearchgate.net These signals would likely appear as doublets of multiplets due to coupling to each other (³JF-F) and to nearby aromatic protons (³JH-F and ⁴JH-F). wikipedia.orgorganicchemistrydata.org

Table 1: Predicted NMR Spectroscopic Data for this compound Note: These are predicted values based on typical chemical shifts for the functional groups and data from analogous fluorinated compounds. Actual experimental values may vary.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | 9.7 - 9.8 | t | ~2 Hz | -CHO |

| ¹H | 7.0 - 7.3 | m | H-H, H-F | Ar-H |

| ¹H | 3.7 - 3.8 | d | ~2 Hz | -CH₂- |

| ¹H | 2.2 - 2.4 | t (or s) | H-F | -CH₃ |

| ¹³C | ~199 | d | ²JC-H | C=O |

| ¹³C | 115 - 160 | m | C-F, C-H | Ar-C |

| ¹³C | ~45 | t | ¹JC-H | -CH₂- |

| ¹³C | ~15 | q | ¹JC-H | -CH₃ |

While 1D NMR provides essential data, 2D NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between nuclei. youtube.com

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other, typically through two or three bonds. sdsu.edu For the target molecule, a COSY spectrum would show a cross-peak between the aldehydic proton (-CHO) and the methylene protons (-CH₂-), confirming their adjacency. It would also help in assigning the coupled aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H coupling). github.ioepfl.ch It is invaluable for unambiguously assigning carbon signals. For instance, the proton signal for the methyl group would show a cross-peak to the methyl carbon signal, and the methylene proton signal would correlate to the methylene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds (and sometimes four). epfl.ch It is the key to connecting the different spin systems and identifying quaternary carbons (carbons with no attached protons).

Table 2: Expected Key HMBC Correlations for Structural Elucidation

| Proton Signal (¹H) | Correlates to Carbon Signal (¹³C) | Structural Information Confirmed |

|---|---|---|

| Aldehydic H (-CHO) | Methylene C (-CH₂-), Aromatic C | Connects aldehyde to the methylene linker and the ring. |

| Methylene H (-CH₂-) | Carbonyl C (C=O), Aromatic C's | Confirms the -CH₂CHO fragment and its attachment to the ring. |

| Methyl H (-CH₃) | Aromatic C's (at positions 3, 4, and 5) | Positions the methyl group on the aromatic ring. |

Advanced Mass Spectrometry for Molecular Mass and Fragment Analysis

Mass spectrometry (MS) provides the exact molecular weight and crucial information about the molecule's structure through its fragmentation pattern. chemguide.co.uk For this compound (C₉H₈F₂O), the exact mass is 170.0543 u. High-Resolution Mass Spectrometry (HRMS) can confirm this elemental composition with high precision. rsc.org

Upon ionization in the mass spectrometer, the molecular ion (M⁺˙) is formed, which then undergoes characteristic fragmentation. uni-saarland.de For an aldehyde, common fragmentation pathways include: libretexts.orgmiamioh.edu

α-cleavage: Loss of a hydrogen radical to give a stable acylium ion (M-1) or loss of the formyl radical (CHO) to give an (M-29) fragment.

Benzylic cleavage: Cleavage of the bond between the methylene group and the aromatic ring to produce a highly stable difluoro-methylbenzyl cation.

Table 3: Predicted Fragments in the Mass Spectrum

| m/z (mass-to-charge ratio) | Possible Identity of Fragment | Fragmentation Pathway |

|---|---|---|

| 170 | [C₉H₈F₂O]⁺˙ | Molecular Ion (M⁺˙) |

| 169 | [C₉H₇F₂O]⁺ | Loss of H˙ from aldehyde (M-1) |

| 141 | [C₈H₈F₂]⁺˙ | Loss of CO (M-28) |

| 141 | [C₈H₅F₂]⁺ | Loss of CHO˙ radical (M-29) |

Vibrational Spectroscopy for Characteristic Functional Group Identification

Vibrational spectroscopy, typically Fourier-Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrations. researchgate.net

The FTIR spectrum of this compound would be expected to show several key absorption bands:

A very strong and sharp absorption band for the carbonyl (C=O) stretch of the aldehyde, typically found in the region of 1720-1740 cm⁻¹. researchgate.net

Two weak but characteristic bands for the aldehydic C-H stretch near 2820 cm⁻¹ and 2720 cm⁻¹.

Strong absorption bands in the fingerprint region, between 1100-1300 cm⁻¹, corresponding to the C-F stretching vibrations.

Medium to weak absorptions for aromatic C=C stretching in the 1450-1600 cm⁻¹ range.

Absorptions corresponding to C-H bending and stretching for the methyl and methylene groups.

Table 4: Key Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~2960-2850 | C-H Stretch | Methyl, Methylene |

| ~2820, ~2720 | C-H Stretch | Aldehyde (CHO) |

| ~1730 | C=O Stretch | Aldehyde |

| ~1600, ~1470 | C=C Stretch | Aromatic Ring |

Electronic Spectroscopy (UV-Vis) for Chromophoric Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems and chromophores. msu.edu The primary chromophore in this compound is the substituted benzene (B151609) ring.

The spectrum is expected to exhibit:

Strong absorptions (π → π* transitions) characteristic of the aromatic system, likely appearing below 280 nm.

A weak absorption band at a longer wavelength (n → π* transition), typically above 300 nm, associated with the carbonyl group of the aldehyde. The substitution on the benzene ring will influence the exact position and intensity of these absorptions.

X-ray Diffraction for Definitive Solid-State Molecular Architecture

For compounds that can be crystallized, single-crystal X-ray diffraction provides the most definitive structural proof. This technique maps the electron density in the crystal to determine the precise three-dimensional arrangement of every atom in the molecule and the unit cell.

If a suitable crystal of this compound were obtained, X-ray diffraction analysis would yield:

Unambiguous confirmation of the connectivity.

Precise bond lengths and bond angles for the entire molecule.

Information on the planarity of the aromatic ring and the conformation of the acetaldehyde (B116499) side chain relative to the ring.

Details of intermolecular interactions in the solid state, such as C-H···F or C-H···O hydrogen bonds, which govern the crystal packing.

Computational Chemistry and Theoretical Investigations of 2,3 Difluoro 4 Methylphenyl Acetaldehyde

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. wikipedia.org These methods solve the electronic Schrödinger equation to provide detailed information about electron distribution, molecular geometry, and energy. wikipedia.org

Density Functional Theory (DFT) for Geometry Optimization and Energy Profiles

Density Functional Theory (DFT) is a powerful and widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of this size. nih.gov DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry, by finding the minimum energy on the potential energy surface. arxiv.org

For (2,3-Difluoro-4-methylphenyl)acetaldehyde, a typical DFT study would involve using a functional, such as B3LYP, combined with a basis set, for instance, 6-311++G(d,p), to perform a full geometry optimization. The results would yield precise values for bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is used to calculate the electronic properties that govern the molecule's reactivity. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Properties for this compound

This table presents expected values based on calculations of similar aromatic aldehydes. The exact values would be determined by a specific DFT calculation.

| Property | Predicted Value | Significance |

| Optimized Geometry | ||

| C=O Bond Length | ~1.21 Å | Characteristic of an aldehyde carbonyl group. |

| C-F Bond Lengths | ~1.35 Å | Typical for fluorine substituted on an aromatic ring. |

| Ring-CH₂ Dihedral Angle | Variable | Defines the conformation of the acetaldehyde (B116499) group relative to the ring. |

| Electronic Properties | ||

| HOMO Energy | ~ -6.5 eV | Indicates the molecule's electron-donating capability. |

| LUMO Energy | ~ -1.2 eV | Indicates the molecule's electron-accepting capability. |

| HOMO-LUMO Gap | ~ 5.3 eV | Reflects the molecule's electronic stability and reactivity. |

Ab Initio and Semi-Empirical Methods for Complementary Analysis

To complement DFT studies, ab initio and semi-empirical methods provide a broader perspective on the molecule's properties.

Ab initio methods , such as Hartree-Fock (HF) and post-HF methods (e.g., Møller-Plesset perturbation theory, MP2), are derived directly from theoretical principles without the use of experimental data. wikipedia.org While computationally more demanding than DFT, they can serve as a valuable benchmark for the accuracy of DFT results, particularly for properties where electron correlation is critical. wikipedia.org These methods are often used for smaller systems or to refine the energies of structures obtained from DFT optimizations. uol.de

Semi-empirical methods , like AM1 and PM3, are significantly faster than DFT or ab initio calculations because they use parameters derived from experimental data to simplify the complex equations. wikipedia.org This speed makes them suitable for initial, rapid screening of molecular properties or for calculations on very large molecular systems. acs.org However, their accuracy is dependent on the molecule being similar to those used in the parameterization process. wikipedia.org For this compound, these methods could be used for a preliminary conformational search before applying more rigorous methods.

Table 2: Comparison of Computational Methods

| Method Type | Examples | Relative Cost | General Accuracy | Primary Application for This Molecule |

|---|---|---|---|---|

| Ab Initio | HF, MP2, CCSD(T) | High | High | Benchmarking energies and properties. |

| DFT | B3LYP, M06-2X | Medium | Good-High | Geometry optimization, electronic properties, reaction pathways. |

Reaction Mechanism Modeling and Energy Landscape Mapping

Computational chemistry is instrumental in mapping the pathways of chemical reactions, providing insights that are often difficult to obtain experimentally. fiveable.me This involves identifying the energetic landscape that connects reactants to products.

Identification of Reaction Coordinates and Transition States

A chemical reaction can be visualized as movement along a potential energy surface (PES). The path of minimum energy connecting reactants and products is known as the reaction coordinate . fiveable.me The point of maximum energy along this path is the transition state (TS) , which represents the energy barrier that must be overcome for the reaction to occur. wikipedia.orgutexas.edu

For this compound, a relevant reaction to model would be the nucleophilic addition to the carbonyl group, a characteristic reaction of aldehydes. Computational methods can be used to locate the precise geometry of the transition state for such a reaction. This involves optimization algorithms that search for a first-order saddle point on the PES—a structure that is an energy minimum in all directions except along the reaction coordinate. nih.gov Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state correctly connects the reactants and products. nih.gov

Rate Constant and Kinetic Parameter Calculations (e.g., Variational Transition State Theory)

Once the energies of the reactants and the transition state are known, the rate of the reaction can be predicted using Transition State Theory (TST) . wikipedia.org The central equation in TST is the Eyring equation, which relates the reaction rate constant (k) to the Gibbs free energy of activation (ΔG‡). fiveable.meyoutube.com

Variational Transition State Theory (VTST) is a more advanced form of TST that often provides more accurate results. ewu.edu In conventional TST, the transition state is assumed to be at the saddle point of the potential energy surface. VTST improves upon this by optimizing the position of the dividing surface between reactants and products to minimize the calculated reaction rate, which provides a more realistic estimate of the true rate constant. nih.govacs.orguleth.ca For reactions involving the transfer of light particles like protons, quantum mechanical effects such as tunneling can be significant and are often included in these calculations to improve accuracy. rsc.org

Conformation Analysis and Stereochemical Prediction

The three-dimensional shape of a molecule, or its conformation, can have a significant impact on its physical properties and biological activity. Conformational analysis is the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. quimicaorganica.org

For this compound, the most significant conformational flexibility arises from the rotation around the single bond connecting the aromatic ring to the acetaldehyde side chain (the C-C bond). The orientation of the aldehyde group relative to the substituted ring is determined by a key dihedral angle.

To analyze this, a potential energy surface (PES) scan would be performed. This involves systematically rotating the dihedral angle in small increments (e.g., 10-15 degrees) and calculating the molecule's energy at each step, while allowing all other geometrical parameters to relax. The resulting plot of energy versus dihedral angle reveals the energetic landscape of the rotation.

The stable conformations (conformers) correspond to the minima on this energy profile, while the energy barriers between them are represented by the maxima. The relative stability of different conformers is influenced by a combination of:

Steric Effects: Repulsive interactions between the aldehyde group (specifically the oxygen and hydrogen atoms) and the substituents on the ring, particularly the ortho-fluorine atom.

Electronic Effects: Interactions between the π-system of the aromatic ring and the carbonyl group, which can be influenced by the electron-withdrawing fluorine atoms and the electron-donating methyl group.

Based on studies of similar substituted benzenes, it is expected that conformations minimizing steric clash between the bulky aldehyde group and the ortho-fluorine substituent would be the most stable. rsc.org

Prediction and Interpretation of Spectroscopic Data

Computational chemistry provides powerful tools for the prediction and interpretation of spectroscopic data, offering insights into the structural and electronic properties of molecules. For novel or experimentally uncharacterized compounds like this compound, theoretical calculations are invaluable for anticipating their spectral features. Methods such as Density Functional Theory (DFT) are commonly employed to calculate the spectroscopic parameters for NMR, IR, and UV-Vis spectroscopy. nih.govacs.orgmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR chemical shifts are fundamental for structure elucidation. Computational models can predict these shifts with a high degree of accuracy. nih.govgithub.io For this compound, the predicted ¹H NMR spectrum would exhibit distinct signals for the aldehydic proton, the aromatic protons, the methylene (B1212753) protons, and the methyl protons. The aldehydic proton is expected to appear significantly downfield (around 9-10 ppm) due to the deshielding effect of the carbonyl group. libretexts.org The aromatic protons will show complex splitting patterns due to coupling with each other and with the fluorine atoms. The methylene protons adjacent to the carbonyl group will appear as a doublet, coupled to the aldehydic proton. The methyl group protons will likely appear as a singlet in the typical alkyl region.

Similarly, the ¹³C NMR spectrum can be predicted. The carbonyl carbon will have the largest chemical shift (around 190-200 ppm). The aromatic carbons will have their shifts influenced by the fluorine and methyl substituents. The carbon atoms directly bonded to fluorine will show large C-F coupling constants. Machine learning and deep learning algorithms are also emerging as powerful tools for the accurate prediction of NMR chemical shifts, often trained on large datasets of experimental spectra. nih.govfrontiersin.org

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on computational models and data for analogous compounds. Actual experimental values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehydic CH | 9.8 | 195 |

| Methylene CH₂ | 3.7 | 45 |

| Aromatic CH | 7.0 - 7.5 | 115 - 140 |

| Methyl CH₃ | 2.3 | 15 |

Infrared (IR) Spectroscopy: Theoretical IR spectroscopy, often calculated using DFT methods, can predict the vibrational frequencies of a molecule. nih.govacs.org For this compound, the most characteristic absorption would be the strong C=O stretching vibration of the aldehyde group, expected in the range of 1700-1720 cm⁻¹. libretexts.orgorgchemboulder.comspectroscopyonline.com The presence of conjugation with the aromatic ring typically lowers this frequency. libretexts.orgorgchemboulder.com Other key predicted vibrations would include the C-H stretching of the aldehyde group (around 2720 and 2820 cm⁻¹), aromatic C-H stretching (above 3000 cm⁻¹), alkyl C-H stretching (below 3000 cm⁻¹), and C-F stretching vibrations (typically in the 1000-1300 cm⁻¹ region).

Predicted Key IR Absorption Frequencies for this compound (Note: These are estimated values based on computational models and data for analogous compounds. Actual experimental values may vary.)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2980 - 2850 | Medium |

| Aldehydic C-H Stretch | 2850 - 2700 | Medium, often two bands |

| Carbonyl C=O Stretch | 1715 - 1695 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| C-F Stretch | 1300 - 1100 | Strong |

Quantitative Structure-Reactivity/Property Relationships

Quantitative Structure-Reactivity/Property Relationships (QSPR) are computational models that correlate the structural or property-based features of a molecule with its chemical reactivity or physical properties. These models are essential for predicting the behavior of new compounds and for guiding molecular design. mdpi.commdpi.com For this compound, a QSPR study would aim to understand how its specific substitution pattern influences its characteristics.

The development of a QSPR model involves the calculation of various molecular descriptors. These can be categorized as electronic, steric, topological, and thermodynamic. imist.ma For this compound, key descriptors would include:

Electronic Descriptors: The presence of two electronegative fluorine atoms and an electron-donating methyl group on the phenyl ring will significantly influence the electronic properties. Descriptors such as dipole moment, HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and molecular electrostatic potential (MEP) would be crucial. researchgate.netacs.org The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability. acs.org The difluoro substitution is expected to lower the HOMO and LUMO energies, potentially affecting the molecule's reactivity and spectral properties. The MEP would reveal the regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack.

Steric and Topological Descriptors: Molecular weight, molecular volume, surface area, and various topological indices describe the size and shape of the molecule. These are important for understanding its interactions with other molecules and its physical properties like boiling point and solubility.

A QSPR model for a series of related substituted phenylacetaldehydes could be developed using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms. mdpi.comimist.ma Such a model could predict properties like the reactivity of the aldehyde group, the compound's stability, or its interaction with biological targets. For instance, the electron-withdrawing nature of the fluorine atoms could enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. QSPR studies on fluorinated aromatic compounds have shown that the number and position of fluorine atoms can significantly impact properties like fluorophilicity and biological activity. researchgate.netnih.gov

Table of Potential QSPR Descriptors for this compound

| Descriptor Type | Specific Descriptor Examples | Predicted Influence on Properties |

| Electronic | HOMO/LUMO Energies | Affects chemical reactivity and UV-Vis absorption. |

| Dipole Moment | Influences solubility and intermolecular interactions. | |

| Partial Atomic Charges | Determines sites of electrophilic/nucleophilic attack. | |

| Steric | Molecular Volume | Relates to steric hindrance and transport properties. |

| Surface Area | Influences intermolecular interactions and solubility. | |

| Topological | Connectivity Indices | Encodes information about molecular branching and structure. |

| Thermodynamic | Heat of Formation | Indicates molecular stability. |

By quantifying the relationships between these descriptors and specific properties, QSPR models can provide valuable predictive insights into the behavior of this compound and guide the design of new molecules with desired characteristics.

Future Perspectives and Emerging Avenues in 2,3 Difluoro 4 Methylphenyl Acetaldehyde Research

Innovations in Catalytic Asymmetric Synthesis

The development of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. For (2,3-Difluoro-4-methylphenyl)acetaldehyde, the aldehyde functionality presents a key handle for introducing stereocenters. Future research will likely focus on novel catalytic asymmetric transformations that can afford enantioenriched products with high efficiency and selectivity.

Recent advancements in asymmetric catalysis offer promising avenues. For instance, organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. Chiral amines, N-heterocyclic carbenes (NHCs), and phosphoric acids have shown remarkable success in catalyzing a wide range of asymmetric reactions of aldehydes. frontiersin.orgmdpi.com The application of these catalysts to this compound could enable the enantioselective synthesis of various derivatives, such as chiral alcohols, aldol (B89426) products, and amines.

Furthermore, the synergy between metal catalysis and organocatalysis, often referred to as cooperative catalysis, is a rapidly evolving field. mdpi.com This approach could be particularly fruitful for developing novel transformations of this compound. For example, a chiral amine catalyst could be used in concert with a transition metal complex to achieve unprecedented levels of stereocontrol in reactions such as allylic alkylations or conjugate additions.

A key area of innovation will be the design of catalysts specifically tailored for fluorinated substrates like this compound. The electronic effects of the fluorine atoms can significantly influence the reactivity of the aldehyde and the binding of the substrate to the catalyst. Therefore, the development of catalysts that can effectively accommodate and leverage these electronic properties will be crucial for achieving high enantioselectivity.

Table 1: Illustrative Catalytic Systems for Asymmetric Synthesis

| Catalyst Type | Potential Asymmetric Transformation | Anticipated Product |

| Chiral N-Heterocyclic Carbene (NHC) | Asymmetric Benzoin Condensation | Chiral α-hydroxy ketone |

| Chiral Phosphoric Acid | Enantioselective Transfer Hydrogenation | Chiral (2,3-Difluoro-4-methylphenyl)ethanol |

| Proline-derived Organocatalyst | Asymmetric Aldol Reaction | Chiral β-hydroxy aldehyde |

| Rhodium/Chiral Diene Complex | Asymmetric 1,2-Addition | Chiral alcohol |

Integration with Bio-Inspired Synthetic Methodologies

Nature provides a rich blueprint for the efficient and selective synthesis of complex molecules. The integration of bio-inspired methodologies into the synthetic strategies for this compound represents a significant growth area. nih.gov This can be approached in two primary ways: leveraging biocatalysis and emulating biosynthetic pathways.

Biocatalysis, the use of enzymes or whole microorganisms to perform chemical transformations, offers unparalleled selectivity under mild reaction conditions. youtube.com For this compound, a variety of enzymes could be employed. For instance, alcohol dehydrogenases (ADHs) could be used for the asymmetric reduction of the aldehyde to the corresponding chiral alcohol, or for the reverse oxidation. researchgate.net Similarly, transaminases could facilitate the conversion of the aldehyde into a chiral amine, a valuable synthon for pharmaceuticals. The directed evolution of enzymes will be a key enabling technology to develop biocatalysts with high activity and selectivity for this specific fluorinated substrate.

Inspired by the intricate cascade reactions found in natural product biosynthesis, chemists are increasingly designing synthetic sequences that mimic these processes. jst.go.jp Such bio-inspired cascades could lead to the rapid and efficient construction of complex molecular architectures from this compound. For example, a sequence of reactions could be designed to mimic the polyketide or shikimate pathways, leading to the formation of polycyclic or densely functionalized molecules.

Exploration of Photoredox and Electro-Organic Transformations

Photoredox and electro-organic catalysis have emerged as powerful tools for organic synthesis, enabling novel bond formations and transformations that are often difficult to achieve with traditional methods. mdpi.comnih.gov The application of these technologies to this compound opens up a wide range of synthetic possibilities.

Visible-light photoredox catalysis, which uses light to initiate single-electron transfer (SET) processes, can be employed to generate reactive radical intermediates from aldehydes. nih.gov For instance, the combination of a photoredox catalyst with an organocatalyst could enable the direct β-arylation or β-alkylation of the aldehyde, providing access to a range of novel derivatives. nih.gov The difluorinated aromatic ring in this compound could also participate in photoredox-mediated C-H functionalization reactions, allowing for the introduction of new substituents onto the aromatic core. manchester.ac.uk

Electro-organic synthesis, which uses electricity to drive chemical reactions, offers a green and sustainable alternative to traditional reagent-based methods. nih.govaseee.eu The aldehyde group of this compound can be either oxidized or reduced electrochemically with high selectivity. For example, anodic oxidation could lead to the corresponding carboxylic acid, while cathodic reduction could yield the alcohol or even the hydrocarbon. Paired electrolysis, where both the anode and cathode are used to perform productive transformations, could be employed to further enhance the efficiency of these processes.

Development of High-Throughput Screening for Reaction Discovery

The discovery of new reactions and the optimization of existing ones can be a time-consuming process. High-throughput screening (HTS) techniques, which allow for the rapid testing of a large number of reaction conditions in parallel, are revolutionizing the field of chemical synthesis. chemrxiv.orgresearchgate.net The application of HTS to the chemistry of this compound will be instrumental in accelerating the discovery of novel transformations and identifying optimal catalysts and reaction parameters. acs.orgsigmaaldrich.com

Miniaturized reaction formats, such as 96- or 384-well plates, coupled with robotic liquid handling and automated analysis, will enable the screening of vast arrays of catalysts, ligands, solvents, and other reaction parameters in a short amount of time. researchgate.net This will be particularly valuable for identifying highly active and selective catalysts for the asymmetric synthesis of derivatives of this compound. Furthermore, HTS can be used to explore entirely new reaction spaces, potentially leading to the discovery of unprecedented transformations of this versatile building block.

Table 2: Hypothetical High-Throughput Screening Array for Asymmetric Reduction

| Well | Catalyst | Ligand | Solvent | Temperature (°C) | Enantiomeric Excess (%) |

| A1 | RuCl(p-cymene)[(R,R)-TsDPEN] | - | Isopropanol | 25 | 92 |

| A2 | RuCl(p-cymene)[(S,S)-TsDPEN] | - | Isopropanol | 25 | 91 |

| B1 | [Rh(cod)Cl]₂ | (R)-BINAP | Methanol | 40 | 85 |

| B2 | [Rh(cod)Cl]₂ | (S)-BINAP | Methanol | 40 | 84 |

| ... | ... | ... | ... | ... | ... |

Advanced In-Situ Spectroscopic Monitoring of Reactions

A deep understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and the optimization of existing ones. Advanced in-situ spectroscopic techniques, which allow for the real-time monitoring of reacting systems, are providing unprecedented insights into the intricate details of chemical transformations. spectroscopyonline.comfrontiersin.org The application of these techniques to the reactions of this compound will be essential for elucidating reaction pathways, identifying reactive intermediates, and understanding the role of catalysts and other reaction components.

Techniques such as ReactIR (in-situ Fourier-transform infrared spectroscopy), in-situ Raman spectroscopy, and in-situ NMR (nuclear magnetic resonance) spectroscopy can provide a wealth of information about the concentration of reactants, products, and intermediates as a function of time. spectroscopyonline.com This data can be used to determine reaction kinetics, identify reaction bottlenecks, and propose detailed reaction mechanisms. For example, in-situ spectroscopy could be used to observe the formation of a catalyst-substrate complex in an asymmetric reaction or to detect the presence of a transient radical intermediate in a photoredox-catalyzed transformation. nih.govnih.gov

Synergistic Combination of Experimental and Computational Methodologies

The synergistic combination of experimental and computational methodologies is becoming increasingly powerful in modern chemical research. researchgate.netmdpi.com For this compound, this integrated approach will be invaluable for both predicting its reactivity and guiding the development of new synthetic methods.

Computational chemistry, particularly density functional theory (DFT), can be used to model the electronic structure and reactivity of the molecule. researchgate.net This can provide insights into its conformational preferences, the stability of potential intermediates, and the energy barriers of different reaction pathways. For example, DFT calculations could be used to predict the most likely site of nucleophilic attack on the aromatic ring or to rationalize the stereochemical outcome of an asymmetric reaction.

The predictions from computational studies can then be used to guide experimental investigations, for example, by suggesting promising catalysts or reaction conditions to explore. Conversely, experimental results can be used to validate and refine computational models, leading to a more accurate and predictive understanding of the system. This iterative cycle of prediction and experimentation will be a powerful engine for innovation in the chemistry of this compound.

Q & A

Basic Questions

Q. What are the standard synthetic protocols for preparing (2,3-Difluoro-4-methylphenyl)acetaldehyde, and what purity benchmarks are recommended for research use?

- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or directed ortho-metalation strategies to introduce fluorine and methyl groups onto the aromatic ring, followed by oxidation of the resulting alcohol to the aldehyde. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or distillation under reduced pressure is critical. Purity benchmarks (>95% by GC-MS or HPLC) are essential to minimize side reactions in downstream applications . For handling, inert atmospheres (N₂/Ar) are advised to prevent oxidation of the aldehyde group .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer :

- NMR : ¹H NMR should show the aldehyde proton as a singlet near δ 9.8–10.1 ppm. Aromatic protons exhibit splitting patterns due to fluorine coupling (e.g., doublets of doublets from vicinal F atoms). ¹⁹F NMR can confirm fluorine positions (δ -110 to -120 ppm for ortho/para-F) .

- IR : A strong C=O stretch (~1720 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹) are diagnostic.

- GC-MS : Molecular ion [M⁺] at m/z 186 (C₉H₈F₂O) and fragment peaks (e.g., loss of CHO group) confirm structure .

Q. What storage conditions and handling precautions are critical to maintain the stability of this compound in laboratory settings?

- Methodological Answer : Store in amber glass vials under inert gas at -20°C to prevent polymerization or oxidation. Use sealed systems to avoid vapor exposure (acetaldehyde derivatives are volatile). Personal protective equipment (PPE) including nitrile gloves and fume hoods are mandatory due to potential respiratory and dermal toxicity . Spills should be neutralized with sodium bisulfite solution .

Advanced Research Questions

Q. How do the fluorine substituents on the aromatic ring influence the reactivity of this compound in nucleophilic addition reactions compared to non-fluorinated analogs?

- Methodological Answer : Fluorine’s electron-withdrawing effect increases the electrophilicity of the aldehyde group, accelerating nucleophilic additions (e.g., Grignard reactions). Computational studies (DFT) show lowered LUMO energy (-1.8 eV vs. -1.3 eV for non-fluorinated analogs), enhancing reactivity. Experimentally, kinetic assays using UV-Vis or ¹H NMR can track reaction progress with thiols or amines, revealing 2–3× faster rates .

Q. What computational strategies can predict the metabolic pathways and potential toxicity intermediates of this compound in biological systems?

- Methodological Answer : QSAR models and molecular docking (e.g., AutoDock Vina) predict binding to aldehyde dehydrogenase (ALDH) isoforms. In vitro assays with liver microsomes can identify metabolites (e.g., carboxylic acid derivatives via oxidation). LC-MS/MS quantifies intermediates, while Ames tests assess mutagenicity. Fluorine’s stability may reduce enzymatic degradation, increasing bioaccumulation risks .

Q. How can kinetic isotope effect (KIE) studies elucidate the rate-determining steps in the oxidation or reduction reactions involving this compound?

- Methodological Answer : Substitute the aldehyde hydrogen with deuterium ([D₁]-acetaldehyde) and compare reaction rates via GC or IR. A primary KIE (k_H/k_D > 2) indicates C-H bond cleavage in the rate-determining step (e.g., hydride transfer in reductions). For oxidations (e.g., to carboxylic acid), secondary KIE (k_H/k_D ~ 1.1–1.3) suggests transition-state rehybridization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.